5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one
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Overview
Description
5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a nitro group at the 5-position and a benzothiazole ring system. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one typically involves the nitration of 1,3-dihydro-2,1-benzothiazol-3-one. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide to form the benzothiazole ring, followed by nitration using nitric acid . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-1,3-dihydro-2,1-benzothiazol-3-one.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . Additionally, it can modulate protein aggregation by interacting with proteins like α-synuclein and tau, thereby preventing their misfolding and aggregation .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,3-dihydro-1,3-benzothiazol-2-one: Similar structure but with different substitution patterns.
1,2-Benzisothiazol-3(2H)-one: Lacks the nitro group but shares the benzothiazole core.
5-Nitro-1,2,4-triazole-3-one: Contains a different heterocyclic ring but similar nitro functionality.
Uniqueness
5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate protein aggregation and inhibit key bacterial enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4N2O3S |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-nitro-1H-2,1-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-5-3-4(9(11)12)1-2-6(5)8-13-7/h1-3,8H |
InChI Key |
MIWVBBNKISUBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)SN2 |
Origin of Product |
United States |
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